molecular formula C19H16N4O2S B287562 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287562
M. Wt: 364.4 g/mol
InChI Key: IRRVUCJJYIFLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting key enzymes and signaling pathways involved in various biological processes.
Biochemical and Physiological Effects:
Studies have demonstrated that 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can modulate various biochemical and physiological processes. This compound has been shown to inhibit the growth of several bacterial and fungal strains. It has also been reported to possess antiviral activity against several viruses, including influenza A virus and herpes simplex virus. Moreover, this compound has been shown to possess anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent pharmacological properties and its diverse biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Investigation of the potential use of this compound as a therapeutic agent for various diseases.
3. Development of new derivatives of this compound with improved pharmacological properties.
4. Exploration of the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy.
5. Investigation of the potential use of this compound as a lead compound for the development of new drugs with diverse biological activities.

Synthesis Methods

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid hydrazide with 2-methylbenzyl isothiocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 2-azidoacetic acid ethyl ester to yield the final product.

Scientific Research Applications

The potential pharmacological properties of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in the scientific community. This compound has been shown to exhibit potent antimicrobial, antifungal, and antiviral activities. It has also been reported to possess anti-inflammatory, antioxidant, and anticancer properties.

properties

Product Name

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4O2S/c1-12-6-2-3-7-13(12)10-17-20-21-19-23(17)22-18(26-19)16-11-24-14-8-4-5-9-15(14)25-16/h2-9,16H,10-11H2,1H3

InChI Key

IRRVUCJJYIFLHN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4COC5=CC=CC=C5O4

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4COC5=CC=CC=C5O4

Origin of Product

United States

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